- Chiral imine copper chloride-catalyzed enantioselective desymmetrization of 2-substituted 1,2,3-propanetriols, Proceedings of the National Academy of Sciences of the United States of America, 2007, 104(5), 1471-1475
Cas no 933791-33-4 (2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol)
933791-33-4 structure
Product Name:2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol
N.o CAS:933791-33-4
MF:C9H13NO2
MW:167.205022573471
MDL:MFCD11046664
CID:2084190
PubChem ID:19104316
Update Time:2024-10-26
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- a2,a2-dimethyl-2,6-Pyridinedimethanol
- 2-(6-(HYDROXYMETHYL)PYRIDIN-2-YL)PROPAN-2-OL
- 2-[6-(hydroxymethyl)pyridin-2-yl]propan-2-ol
- α2,α2-Dimethyl-2,6-pyridinedimethanol (ACI)
- 2-Hydroxymethyl-6-(1-hydroxy-1-methylethyl)pyridine
- 2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol
- alpha,alpha-Dimethyl-2,6-pyridinedimethanol
- CS-0129368
- AKOS006307614
- DTXSID70598126
- SCHEMBL536688
- SB84583
- SY238322
- MFCD11046664
- 2-[6-(Hydroxymethyl)-2-pyridyl]-2-propanol
- XYZUUYCGBQQGRC-UHFFFAOYSA-N
- BS-42990
- DB-291907
- 933791-33-4
-
- MDL: MFCD11046664
- Inchi: 1S/C9H13NO2/c1-9(2,12)8-5-3-4-7(6-11)10-8/h3-5,11-12H,6H2,1-2H3
- Chave InChI: XYZUUYCGBQQGRC-UHFFFAOYSA-N
- SMILES: OCC1C=CC=C(C(C)(C)O)N=1
Propriedades Computadas
- Massa Exacta: 167.094628657g/mol
- Massa monoisotópica: 167.094628657g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 2
- Complexidade: 148
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -0.3
- Superfície polar topológica: 53.4Ų
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029204160-250mg |
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol |
933791-33-4 | 95% | 250mg |
$269.50 | 2023-08-31 | |
| Alichem | A029204160-1g |
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol |
933791-33-4 | 95% | 1g |
$708.64 | 2023-08-31 | |
| ChemScence | CS-0129368-1g |
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol |
933791-33-4 | 1g |
$309.0 | 2022-04-26 | ||
| Chemenu | CM328013-1g |
2-[6-(hydroxymethyl)pyridin-2-yl]propan-2-ol |
933791-33-4 | 95%+ | 1g |
$229 | 2022-06-09 | |
| eNovation Chemicals LLC | D630310-1G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 1g |
$250 | 2024-07-21 | |
| eNovation Chemicals LLC | D630310-5G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 5g |
$650 | 2024-07-21 | |
| eNovation Chemicals LLC | D630310-10G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 10g |
$1205 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97530-1G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 1g |
¥ 1,280.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97530-5G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 5g |
¥ 3,841.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97530-10G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 10g |
¥ 6,402.00 | 2023-04-12 |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Diethyl ether , Toluene ; 0 °C; 2 h, reflux
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
Método de produção 2
Condições de reacção
Referência
- Processes for preparing aminopyrimidine compounds, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
- Dosing with an azolopyrimidine compound for treating a disease or disorder, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Solvents: Toluene , Tetrahydrofuran ; 0 °C → rt; 16 h, rt
1.2 Reagents: Ammonium chloride ; rt
1.2 Reagents: Ammonium chloride ; rt
Referência
- Triazolo[4,5-d]pyramidine derivatives, their preparation, and use as purine receptor antagonists for treating movement disorders and other diseases, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referência
- Adenosine receptor binding compounds and methods of treatment of proliferation disorder such as cancer using them, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
Referência
- Preparation of nitrogen-containing compounds as A2aR or A2bR inhibitors for treatment/prevention of A2aR or A2bR receptor-related diseases, China, , ,
Método de produção 7
Condições de reacção
Referência
- Triazolo[4,5-d]pyramidine derivatives and their use as purine receptor antagonists, United States, , ,
Método de produção 8
Condições de reacção
1.1 Solvents: Diethyl ether , Water ; 0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
- Diaminopyrazolo[1,5-a]pyrimidine-6-carbonitrile compounds as adenosine 2a receptor and adenosine 2b receptor antagonist and preparation thereof, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
- Solid forms of an azolopyrimidine compound, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
Referência
- Quinazoline-pyridine derivatives for the treatment of cancer-related disorders and their preparation, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Solvents: Diethyl ether ; 3 h, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
- Preparation of azolopyrimidine for the treatment of cancer and immune related disorders, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
- Pyrimidine or pyridine and heterocyclic adenosine receptor inhibitor, preparation method therefor and use thereof, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 18 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized
1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized
Referência
- Substituted pyrimidine or pyridine amine derivatives as adenosine A2A/A2B receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
Referência
- Polymorph and application of pyrimidine derivative and pharmaceutically acceptable salt thereof, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ethyl acetate , Ammonium chloride Solvents: Water
1.2 Reagents: Ethyl acetate , Ammonium chloride Solvents: Water
Referência
- Development of a Scalable and Practical Synthesis of AB928, a Dual A2a/A2b Receptor Antagonist, Organic Process Research & Development, 2020, 24(7), 1254-1261
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Raw materials
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Preparation Products
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:933791-33-4)2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol
Número da Ordem:A844574
Estado das existências:in Stock
Quantidade:10g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:03
Preço ($):812.0
E- mail:sales@amadischem.com
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Literatura Relacionada
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:933791-33-4)2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol
Pureza:99%
Quantidade:10g
Preço ($):812.0